molecular formula C12H14BrNO4S B1524515 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one CAS No. 1334149-55-1

2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one

Cat. No.: B1524515
CAS No.: 1334149-55-1
M. Wt: 348.21 g/mol
InChI Key: HWZYLIMYJPRIEK-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C12H14BrNO4S and a molecular weight of 348.22 g/mol . This compound is characterized by the presence of a bromine atom, a morpholine ring, and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one typically involves the bromination of 1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one
  • 2-Bromo-1-[3-(methylsulfonyl)phenyl]ethan-1-one
  • 2-Bromo-1-[3-(ethylsulfonyl)phenyl]ethan-1-one

Uniqueness

2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one is unique due to the presence of the morpholine ring and sulfonyl group, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-1-(3-morpholin-4-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-9-12(15)10-2-1-3-11(8-10)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZYLIMYJPRIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334149-55-1
Record name 2-bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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